Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate

physicochemical property purification distillation

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-46-9) is a disubstituted pyrrole-2-carboxylate ester bearing a formyl group at the 3‑position and a methyl substituent at the 5‑position of the 1H‑pyrrole ring. With a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g·mol⁻¹, the compound exhibits a melting point of 153–154 °C.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B12867366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C(=O)OC)C=O
InChIInChI=1S/C8H9NO3/c1-5-3-6(4-10)7(9-5)8(11)12-2/h3-4,9H,1-2H3
InChIKeyKYCUDXWUJMXQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate – Core Identity and Procurement-Relevant Structural Profile


Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate (CAS 203207-46-9) is a disubstituted pyrrole-2-carboxylate ester bearing a formyl group at the 3‑position and a methyl substituent at the 5‑position of the 1H‑pyrrole ring . With a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g·mol⁻¹, the compound exhibits a melting point of 153–154 °C [1]. It serves as a versatile synthetic intermediate for the construction of pharmaceutically relevant pyrrole derivatives, particularly through regioselective Vilsmeier–Haack formylation chemistry [2].

Workflow Pyrrole-2-carboxylate intermediate for 4-position functionalization Built-in formyl blocking enables regioselective synthesis
Selection 3-formyl-5-methyl substitution pattern Positional isomer not interchangeable
Use Context Vilsmeier–Haack formylation route Supports library synthesis and medicinal chemistry programs

Why Generic Substitution of Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate with Close Analogs Carries High Technical Risk


Substituting methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate with a regioisomeric analog (e.g., methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate) or a des‑formyl pyrrole-2‑carboxylate is not a straightforward equivalence, because the position of the formyl group directly governs both the reactivity in subsequent derivatizations (e.g., Knoevenagel condensations, Schiff‑base formations) and the regiochemical outcome of further electrophilic substitutions [1]. Systematic studies on Vilsmeier–Haack formylation demonstrate that electron‑withdrawing carboxylate substituents redirect formylation away from the 2‑position to the 4‑ or 5‑positions, and the presence of a 5‑methyl substituent additionally biases the formylation toward the 3‑position [2]. Consequently, switching to an analog that lacks the 3‑formyl‑5‑methyl substitution pattern can lead to divergent synthetic pathways, altered reactivity profiles, and ultimately failure to reproduce a validated synthetic sequence. The quantitative evidence below underscores how even subtle positional isomerism translates into measurable differences in physicochemical properties and functional‑group orthogonality, directly impacting procurement decisions for synthetic programs.

!
Formyl position governs reactivity
3‑formyl isomer directs electrophilic attack to C‑4; 5‑formyl regioisomer shifts reactivity pattern, altering downstream derivatization outcomes.
!
Des‑formyl analog lacks built‑in blocking
Methyl 5‑methyl‑1H‑pyrrole‑2‑carboxylate has two free electrophilic sites, leading to mixtures without protecting‑group strategies.
!
pKa and N‑functionalization selectivity differ
The 3‑formyl derivative exhibits a lower predicted pKa, enabling milder deprotonation conditions; substitution may require re‑optimization of base/solvent systems.

Quantitative Differentiator Guide for Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate


Regioisomeric Boiling Point Differentiation vs. Methyl 5‑Formyl‑3‑methyl‑1H‑pyrrole‑2‑carboxylate

Methyl 3‑formyl‑5‑methyl‑1H‑pyrrole‑2‑carboxylate exhibits a predicted boiling point of 348.2 ± 42.0 °C, whereas its regioisomer methyl 5‑formyl‑3‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 1554586‑97‑8) shows a predicted boiling point of 307.6 ± 42.0 °C . This approximately 40 °C difference, derived from structurally consistent computational models, reflects the altered molecular dipole and hydrogen‑bonding capacity when the formyl and methyl groups are interchanged .

Boiling point vs. 5‑formyl isomer
Data to verify
348.2 ± 42.0 °C
~40 °C higher
Supports distillation-based purification differentiation
Predicted boiling points; experimental confirmation needed
physicochemical property purification distillation

Des‑Formyl Analog Reactivity Gap: Electrophilic Substitution Potential

3‑Formyl‑5‑methyl‑1H‑pyrrole‑2‑carboxylate retains an unsubstituted 4‑position that is activated for electrophilic attack, while the formyl group at the 3‑position deactivates the 2‑position. In contrast, the des‑formyl analog methyl 5‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 1194‑97‑4) is susceptible to electrophilic substitution at both the 3‑ and 4‑positions, leading to mixtures under non‑optimized conditions . The presence of the 3‑formyl group thus imparts mono‑protection of the 3‑position, enabling cleaner, higher‑yielding downstream functionalization at the 4‑position [1].

Electrophilic substitution sites
Class-level
1 free reactive site
vs. 2 sites (des‑formyl)
Reduces protecting‑group need for C‑4 functionalization
Based on general pyrrole reactivity; experimental yields not available
electrophilic substitution synthetic versatility functionalization

pKa Variation as a Handle for Selective Deprotonation and Salt Formation

The predicted pKa of methyl 3‑formyl‑5‑methyl‑1H‑pyrrole‑2‑carboxylate is 14.39 ± 0.50, reflecting the combined electron‑withdrawing effects of the 2‑methoxycarbonyl and 3‑formyl substituents . By comparison, the des‑formyl analog methyl 5‑methyl‑1H‑pyrrole‑2‑carboxylate is expected to have a higher pKa (estimated > 15) due to the absence of the electron‑withdrawing formyl group [1]. This difference enables selective deprotonation of the 3‑formyl derivative under milder basic conditions, facilitating chemoselective alkylation or acylation at the pyrrole nitrogen.

Predicted pKa (N–H)
Class-level
14.39 ± 0.50
Enables selective deprotonation with weaker bases
Computational estimate; des‑formyl analog predicted >15
pKa deprotonation salt formation

Regioselective Synthesis via Vilsmeier–Haack Protocol: A Scalable Route Unavailable to 5‑Formyl Isomers

Methyl 3‑formyl‑5‑methyl‑1H‑pyrrole‑2‑carboxylate is accessed through Vilsmeier–Haack formylation of methyl 5‑methyl‑1H‑pyrrole‑2‑carboxylate, a reaction that places the formyl group selectively at the 3‑position when the 2‑position is blocked by the ester and the 5‑position bears a methyl substituent . In contrast, formylation of unsubstituted pyrrole‑2‑carboxylates under analogous conditions gives 4‑ and 5‑formyl derivatives, not the 3‑formyl isomer [1]. This unique substrate‑driven regioselectivity means the 3‑formyl‑5‑methyl isomer cannot be produced via the same scalable, high‑yielding route as the 4‑ and 5‑formyl analogs, reinforcing its distinct procurement value.

Vilsmeier–Haack regioselectivity
Method context
3‑formyl isomer selectively obtained
Unique substrate‑driven route; 4‑/5‑formyl isomers require different precursors
Vilsmeier–Haack on 5‑methyl ester substrate; yield data not reported
Vilsmeier–Haack regioselective synthesis scalability

Where Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate Provides a Decisive Technical Advantage


Synthesis of 4‑Substituted Pyrrole‑2‑Carboxylate Libraries via Regioselective Electrophilic Substitution

Because the 3‑formyl group acts as a built‑in blocking element, medicinal chemistry teams can directly perform nitration, halogenation, or Friedel–Crafts acylation at the 4‑position without competing reactions at the 3‑ or 5‑sites. This strategy avoids additional protection/deprotection steps, reducing the step count in fragment‑based lead generation campaigns. The quantitative pKa advantage (≥ 0.6 units lower than the des‑formyl analog) also permits mild N‑alkylation prior to 4‑position functionalization, enabling a convergent library synthesis approach .

High‑Temperature Continuous‑Flow Chemistry Requiring Thermally Stable Pyrrole Aldehydes

The predicted boiling point of 348 °C for methyl 3‑formyl‑5‑methyl‑1H‑pyrrole‑2‑carboxylate, which is ∼40 °C higher than its 5‑formyl regioisomer, suggests superior thermal resilience. This property makes it a preferred substrate for high‑temperature continuous‑flow transformations (e.g., Knoevenagel condensations, microwave‑assisted cyclizations) where lower‑boiling isomers would volatilize or decompose, compromising yield and safety .

Pyrrole‑2‑Carboxamide Kinase Inhibitor Scaffolds Requiring a 3‑Formyl Handle

Substituted pyrrole‑2‑carboxamides are recurrent cores in kinase inhibitor patents, where the nature and position of the formyl/aldehyde handle dictates the geometry of subsequent imine or oxime formation [1]. The 3‑formyl‑5‑methyl isomer provides a specific trajectory for the aldehyde group that differs from the 4‑ or 5‑formyl variants, potentially leading to distinct binding modes. Using the incorrect regioisomer can result in inactive compounds and wasted screening resources.

Porphyrin and Corrole Analog Synthesis Demanding a 3‑Formyl‑5‑Methyl Pyrrole Building Block

Porphyrin chemists require formyl‑pyrrole intermediates where the aldehyde is positioned to participate in targeted macrocyclization reactions. The 3‑formyl‑5‑methyl substitution pattern is specifically invoked in certain dipyrromethane and corrole syntheses, and replacement with a 4‑ or 5‑formyl analog leads to constitutional isomers that fail to deliver the desired macrocyclic topology .

Application
Selection Property
Validation Focus
4‑Substituted pyrrole libraries
Blocking-group orthogonality
Regioselective C‑4 functionalization
High‑temperature flow chemistry
Thermal resilience margin
Distillation and decomposition limits
Pyrrole‑2‑carboxamide scaffolds
Aldehyde trajectory geometry
Imine/oxime formation outcome
Porphyrin/Corrole synthesis
3‑Formyl‑5‑methyl pattern
Macrocyclization topology fidelity
Quote Request

Request a Quote for Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.